molecular formula C9H10O3 B1671632 Ethyl 3-hydroxybenzoate CAS No. 7781-98-8

Ethyl 3-hydroxybenzoate

Cat. No. B1671632
CAS RN: 7781-98-8
M. Wt: 166.17 g/mol
InChI Key: MWSMNBYIEBRXAL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxybenzoate, also known as ethyl m-hydroxybenzoate, is a compound with the molecular formula C9H10O3 and a molecular weight of 166.17 . It is used as a food-grade antimicrobial agent .


Synthesis Analysis

Ethyl 3-hydroxybenzoate has been used in the synthesis of chiral derivatives of ethyl 3-(2-methylbutyloxy)benzoate and 4-(2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxybenzoate consists of a benzene ring with a hydroxyl group (OH) and an ethyl ester group (CO2C2H5) attached to it .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxybenzoate has a boiling point of 187-188 °C/31 mmHg and a melting point of 71-73 °C . It has a density of 1.2±0.1 g/cm3, a vapor pressure of 0.0±0.6 mmHg at 25°C, and an enthalpy of vaporization of 55.7±3.0 kJ/mol .

Scientific Research Applications

Photodegradation and Environmental Impact

Ethyl paraben, among other parabens, has been studied for its photodegradation under ultraviolet light, revealing insights into environmental contamination and degradation pathways. Studies have shown that parabens, including ethyl paraben, undergo photodegradation, potentially affecting water contaminants and leading to various transformation products. These findings are significant for understanding the environmental fate and treatment of paraben pollutants (Gmurek et al., 2015).

Anticancer Activity

Research into ethyl paraben's potential for modification has led to the development of novel hydrazide-hydrazones with demonstrated anticancer activities. Specifically, these derivatives have been evaluated for their cytotoxic effects on liver cancer cell lines, indicating a promising area of pharmacological research (Han et al., 2020).

Endocrine Disruption and Health Implications

The ubiquitous presence of parabens, including ethyl paraben, in various consumer products raises concerns about their potential endocrine-disrupting effects. Research has highlighted the mechanisms through which parabens may affect human health, including their ability to mimic estrogen and disrupt normal endocrine functions. This research avenue is crucial for assessing the safety and regulatory policies surrounding the use of parabens in consumer goods (Haman et al., 2015).

Extraction and Removal Techniques

Advancements in techniques for the extraction and removal of ethyl paraben from environmental samples are vital for pollution control and environmental protection. Studies have explored various methods, including emulsion liquid membrane techniques, to efficiently remove ethyl paraben from aqueous solutions, demonstrating the potential for improving water treatment processes (Kohli et al., 2018).

Safety And Hazards

Ethyl 3-hydroxybenzoate is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Relevant Papers A paper titled “Gas-phase enthalpies of formation of ethyl hydroxybenzoates: An experimental and theoretical approach” provides a thermochemical study of Ethyl 3-hydroxybenzoate .

properties

IUPAC Name

ethyl 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSMNBYIEBRXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228435
Record name Ethyl 3-hydroxybenzoate
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxybenzoate

CAS RN

7781-98-8
Record name Ethyl 3-hydroxybenzoate
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Record name Ethyl 3-hydroxybenzoate
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Record name 7781-98-8
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Record name Ethyl 3-hydroxybenzoate
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Record name Ethyl 3-hydroxybenzoate
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Synthesis routes and methods

Procedure details

To a solution of 3-hydroxybenzoic acid (10 g, 72.4 mmol) in Ethanol (150 mL) stirred under nitrogen was added H2SO4 (3.86 mL, 72.4 mmol). The reaction mixture was refluxed at 85° overnight. The reaction mixture was concentrated and partitioned between ethyl acetate 100 mL and water 30 mL. The organic layers were combined and dried over Na2SO4, evaporated in vacuo to give the crude product D45 in 11 g. LCMS Retention time=1.45 mins, [M+H]+167 (5 min run)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
3.86 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
JM Ledo, H Flores, JM Hernández-Pérez… - The Journal of Chemical …, 2018 - Elsevier
… In the present work, we study the calorimetric properties of the esters ethyl 2-hydroxybenzoate (which is a liquid at room temperature), as well as ethyl 3-hydroxybenzoate and ethyl 4-…
Number of citations: 14 www.sciencedirect.com
IH Kim, E Kuwano - 2001 - catalog.lib.kyushu-u.ac.jp
… ,Ethyl 3一つ吻lo vybeneoαte(8) Ethyl 3-hydroxybenzoate (1.0 g, 6.0 rnmol) was added to a stirring suspension of NaH (◎29g,7,2㎜◎1)圭n DMF aもr◎◎搬te即e臨ure.餓er s惣ri難gf◎r 3…
Number of citations: 5 catalog.lib.kyushu-u.ac.jp
M Goretti, B Turchetti, M Buratta, E Branda… - International journal of …, 2009 - Elsevier
… antimicrobial compounds ethyl 3-hydroxybenzoate, potassium … yeasts species towards ethyl 3-hydroxybenzoate, potassium … on efficacy of ethyl 3-hydroxybenzoate, potassium sorbate …
Number of citations: 47 www.sciencedirect.com
Q Zhang, C Wang, Y Lei - Journal of Advanced Oxidation …, 2016 - degruyter.com
… , namely ethyl 2hydroxybenzoate (P2), ethyl 3-hydroxybenzoate (P3), phthalic anhydride (P5… To our best knowledge, ethyl-3-hydroxybenzoate was first identified in Fenton process. This …
Number of citations: 21 www.degruyter.com
J McCombie, PA Hepworth, TF Palmer, JP Simons… - Chemical physics …, 1993 - Elsevier
… Ethyl-3-hydroxybenzoate. When the low-resolution LIF spectra of ethyl- and methyl-fhydroxybenzoate are compared, that of the ethyl ester is clearly separable into two overlapping …
Number of citations: 10 www.sciencedirect.com
Y Iskander, R Tewfik, S Wasif - Journal of the Chemical Society B …, 1966 - pubs.rsc.org
… The observed low rate constant of hydrolysis of ethyl 3-hydroxybenzoate (VIII) is due to two main causes: (i) the strong +I effect of the 3-0substituent, and (ii) the difficulty with which the …
Number of citations: 9 pubs.rsc.org
H Uchida, Y Kurakata, H Sawamura… - FEMS microbiology …, 2003 - academic.oup.com
We isolated a fungal strain HS-1 utilizing either ethylene glycol dibenzoate or ethyl benzoate as sole source of carbon and energy, and identified it as Aspergillus nomius, based on …
Number of citations: 21 academic.oup.com
I Ambat, V Srivastava, S Iftekhar… - Catalysis in Green …, 2019 - dl.begellhouse.com
… degraded products was done by GC-MS analysis, which showed the formation of four by-products, viz., iminostilbene, benzoic acid 4-ethoxy- ethyl ester, ethyl 3-hydroxybenzoate, and …
Number of citations: 5 www.dl.begellhouse.com
RN Bwire, RR Majinda, IB Masesane… - Pure and Applied …, 2009 - degruyter.com
… cyclohexadiene 11 together with ethyl 3-hydroxybenzoate as a by-product, Scheme 2. It is instructive to note that the proportion of ethyl 3-hydroxybenzoate increases very quickly and …
Number of citations: 11 www.degruyter.com
ZS Yang, ZM Zong, B Chen, C Liu… - … Journal of Oil, Gas …, 2014 - inderscienceonline.com
Thermal dissolution (TD) of Shengli lignite (SL) in ethyl acetate (EA) was carried out under different conditions, including temperature, solvent to SL ratio ( R S/SL ), and time. The yields …
Number of citations: 11 www.inderscienceonline.com

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